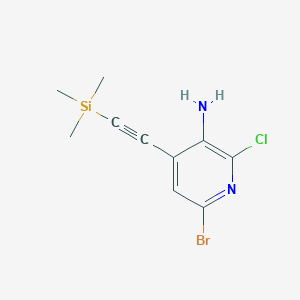

6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

6-bromo-2-chloro-4-(2-trimethylsilylethynyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2Si/c1-15(2,3)5-4-7-6-8(11)14-10(12)9(7)13/h6H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKKZZHXYRPKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=NC(=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901182107 | |

| Record name | 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-68-6 | |

| Record name | 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

The compound has been investigated for its potential use in anticancer therapies. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo, making it a candidate for further development in oncology .

Neuropharmacology

Recent research indicates that 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine may exhibit neuroprotective properties. It has been tested for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems shows promise for therapeutic applications in neuropharmacology .

Materials Science

Organic Electronics

In materials science, this compound serves as a precursor for the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures can enhance charge transport efficiency and overall device performance .

Polymer Chemistry

The trimethylsilyl group in the compound allows for further functionalization, facilitating the creation of novel polymers with tailored properties. These polymers can be used in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics .

Synthetic Intermediate

Building Block for Synthesis

this compound acts as a critical intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to introduce various functional groups through cross-coupling reactions, making it a valuable building block in synthetic organic chemistry. This has been demonstrated in the synthesis of biologically active compounds and agrochemicals .

Case Studies

Wirkmechanismus

The mechanism by which 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine exerts its effects depends on its derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary widely, but common mechanisms include enzyme inhibition, receptor binding, and modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

Table 2: Physicochemical and Commercial Data

Biologische Aktivität

6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article delves into its structural characteristics, synthesis, biological evaluations, and potential therapeutic applications.

Structural Characteristics

The compound has the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₁₂BrClN₂Si |

| Molecular Weight | 303.67 g/mol |

| CAS Number | 1203499-68-6 |

| MDL Number | MFCD13176630 |

Synthesis

The synthesis of this compound typically involves the introduction of a trimethylsilyl group and an ethynyl moiety onto a pyridine scaffold. Various synthetic routes have been explored to optimize yield and purity, often using electrophilic substitution methods.

Research indicates that compounds with similar structural features may act as covalent inhibitors targeting specific proteins involved in cell signaling pathways. For instance, studies on related heterocycles suggest that they can induce ferroptosis—a form of regulated cell death—by inhibiting the GPX4 enzyme, which is crucial for lipid peroxide reduction in cells . The trimethylsilyl and ethynyl groups may enhance the reactivity of the compound towards thiol-containing biomolecules, potentially leading to cytotoxic effects.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values reported in recent studies:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung carcinoma) | 0.5 |

| HeLa (cervical carcinoma) | 0.8 |

| MCF7 (breast carcinoma) | 1.2 |

These values indicate a potent biological activity, suggesting that this compound could be a candidate for further development as an anticancer agent.

Case Studies

- Ferroptosis Induction : A study highlighted the ability of similar compounds to induce ferroptosis through covalent modification of GPX4 . This mechanism was validated through western blot analysis and cellular thermal shift assays.

- Kinase Inhibition : In another investigation, compounds structurally related to this compound were shown to inhibit c-MET kinase, which is implicated in various cancers . The dual inhibition of wild-type and mutant forms of this kinase presents a promising therapeutic avenue.

Vorbereitungsmethoden

Sonogashira Cross-Coupling Reaction

The key step in synthesizing 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine is the Sonogashira coupling of a halogenated pyridin-3-amine with TMS-acetylene.

- Starting Material: 6-Bromo-2-chloropyridin-3-amine or analogs.

- Alkyne Source: Trimethylsilyl acetylene.

- Catalysts: Palladium complexes such as PdCl₂(dppf) or Pd(PPh₃)₂Cl₂.

- Co-catalyst: Copper(I) iodide (CuI).

- Base: Triethylamine (NEt₃) or diisopropylethylamine.

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Atmosphere: Inert (nitrogen or argon).

- Temperature: Room temperature to reflux conditions depending on substrate reactivity.

- Reaction Time: Typically 1.5 to 3 hours; microwave-assisted heating can improve yields.

This reaction forms the ethynyl linkage with the TMS protecting group intact, yielding the target compound with reported yields ranging from moderate to high (up to 85%) depending on optimization.

Representative Reaction Scheme

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 6-Bromo-2-chloropyridin-3-amine | PdCl₂(dppf), CuI, NEt₃, TMS-acetylene, THF, inert, RT–reflux | This compound | 70–85 |

Purification and Characterization

- Purification: The crude product is typically purified by silica gel column chromatography using solvent gradients such as hexane/ethyl acetate or dichloromethane mixtures.

- Characterization: Structural confirmation is achieved via:

Reaction Optimization and Challenges

- Incomplete Conversion: Moderate yields (~30%) have been reported when starting from certain bromochloropyridines due to incomplete conversion and side product formation, necessitating optimization of reaction conditions such as catalyst loading, temperature, and solvent choice.

- Side Products: Formation of regioisomeric or dehalogenated side products can complicate purification.

- Microwave Irradiation: Use of microwave-assisted heating has been shown to improve conversion rates and yields in related systems.

- Base Selection: Triethylamine is commonly used; however, stronger bases or alternative amines may be tested to improve coupling efficiency.

Comparative Analysis with Related Compounds

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Reaction Type | Sonogashira cross-coupling |

| Catalysts | PdCl₂(dppf), Pd(PPh₃)₂Cl₂, CuI |

| Base | Triethylamine (NEt₃) |

| Solvent | THF, DMF |

| Temperature | Room temperature to reflux |

| Reaction Time | 1.5 – 3 hours; microwave-assisted heating can reduce time |

| Yield | 70–85% |

| Purification Method | Silica gel column chromatography |

| Characterization Techniques | ¹H/¹³C NMR, LC-MS, HRMS, X-ray crystallography |

Q & A

Q. What are the recommended synthetic routes for preparing 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine, and what key intermediates should be considered?

A modular synthesis approach is typically employed. Starting from a halogenated pyridine core (e.g., 2,6-dichloropyridin-3-amine), sequential functionalization can be performed:

- Bromination at the 6-position using NBS or Br₂ under controlled conditions.

- Sonogashira coupling to introduce the trimethylsilyl (TMS) ethynyl group at position 4, requiring Pd(PPh₃)₂Cl₂/CuI catalysis and inert conditions .

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates. Key intermediates include 2-chloro-4-iodopyridin-3-amine (analogous to structures in ) and the TMS-protected alkyne precursor.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (TMS, δ ~0.3 ppm), aromatic protons (δ 6.5–8.5 ppm), and amine protons (broad signal, δ ~5 ppm).

- HRMS (ESI-TOF) : Confirm molecular ion [M+H]⁺ at m/z 304.00 (theoretical 303.66) .

- FT-IR : Validate alkyne stretch (~2100 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹).

- HPLC (UV detection) : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase.

Q. What are the stability considerations for storing this compound, and which conditions promote degradation?

The compound is sensitive to moisture (hydrolysis of TMS-ethynyl group) and light (dehalogenation). Store under argon at –20°C in amber vials. Degradation products may include desilylated alkynes or dehalogenated pyridines, as observed in analogs like 4-bromo-2-chloropyridin-3-amine .

Advanced Research Questions

Q. How do the electronic and steric effects of the bromo, chloro, and TMS-ethynyl substituents influence the reactivity of the amine group in nucleophilic reactions?

- Electronic effects : The electron-withdrawing Cl and Br substituents activate the amine toward electrophilic substitution (e.g., acylation) but may reduce nucleophilicity due to inductive effects.

- Steric effects : The bulky TMS-ethynyl group at position 4 hinders access to the amine at position 3, favoring reactions with small electrophiles (e.g., aldehydes over bulky sulfonyl chlorides). Computational modeling (DFT) can quantify steric maps and charge distribution .

Q. What strategies can mitigate competing side reactions during Sonogashira coupling when introducing the TMS-ethynyl group?

- Use PdCl₂(PPh₃)₂ with CuI co-catalyst in degassed THF/TEA (3:1) at 60°C to minimize homocoupling of alkynes.

- Protect the amine with a Boc group prior to coupling to prevent Pd coordination, then deprotect with TFA .

- Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 7:3) to isolate the desired product before halogen scrambling occurs.

Q. In cross-coupling reactions, how does the presence of multiple halogen substituents affect the catalytic cycle and potential catalyst poisoning?

- Br and Cl substituents can act as leaving groups in Pd-mediated reactions (e.g., Suzuki coupling), but excess halides may poison the catalyst.

- Ligand design : Bulky ligands (e.g., XPhos) improve catalyst stability by preventing halide-induced deactivation.

- Additives : KI or Ag₂O can scavenge chloride ions, as demonstrated in analogous 6-bromo-2-chloropyridine systems .

Q. How can computational chemistry models (e.g., DFT) predict the regioselectivity of electrophilic aromatic substitution (EAS) reactions on this compound?

- DFT calculations (B3LYP/6-31G*) reveal the electron density at position 5 is highest due to directing effects of the amine (-NH₂) and TMS-ethynyl groups.

- NBO analysis confirms the amine’s lone pairs activate the para position (position 5) for nitration or sulfonation, consistent with reactivity patterns in 3-aminopyridine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.